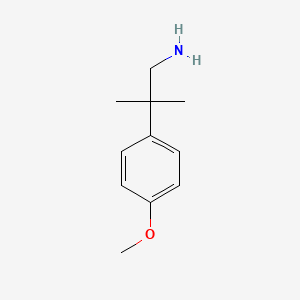

2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Descripción general

Descripción

2-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines It is characterized by a methoxy group attached to the phenyl ring and a methyl group attached to the propanamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds for research purposes.

Biology

- Neurotransmitter Studies : Research indicates that 2-(4-Methoxyphenyl)-2-methylpropan-1-amine may act as a neurotransmitter analog, influencing serotonin pathways. Similar compounds have shown potential as selective serotonin releasing agents, suggesting this compound might have similar properties .

- Cellular Effects : It has been observed to enhance mitochondrial function and bioenergetics, which could have implications for neuroprotection and ischemia tolerance in neuronal cells.

Medicine

- Pharmacological Research : The compound is being investigated for its potential therapeutic effects, particularly in treating mood disorders and other neurological conditions. Its structure allows for modulation of receptor activities, which is crucial in drug development .

- Safety Profile : Preliminary studies indicate that it exhibits low toxicity at therapeutic concentrations while maintaining efficacy in receptor binding assays, making it a candidate for further pharmacological exploration.

Industry

- Specialty Chemicals Production : this compound is utilized in producing specialty chemicals and intermediates for pharmaceuticals, contributing to various industrial applications .

Serotonin Receptor Modulation

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant modulation of serotonin receptors. This highlights the potential for developing antidepressant medications based on this scaffold.

Cytotoxicity Assessment

A cytotoxicity screening involving various amines indicated that this compound has a favorable safety profile, showing low toxicity at therapeutic concentrations while maintaining efficacy in receptor binding assays. This suggests its potential use in therapeutic applications without significant adverse effects .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyamphetamine: Shares the methoxy group on the phenyl ring but differs in the amine structure.

2-(4-Methoxyphenyl)ethanol: Similar phenyl structure with a methoxy group but has an ethanol chain instead of a propanamine chain.

Uniqueness

2-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group and a methylpropanamine chain makes it a valuable compound for various research applications.

Actividad Biológica

2-(4-Methoxyphenyl)-2-methylpropan-1-amine, also known as 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, is a compound with notable biological activity. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound has the molecular formula C12H17NO and a molecular weight of approximately 215.72 g/mol. It features a methoxy group attached to a phenyl ring and a branched amine structure, which significantly influences its biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit potent antitumor activity . For instance, compounds in the benzothiazole series, which include this compound, have shown nanomolar inhibitory activity against various cancer cell lines in vitro. The structure-activity relationship (SAR) suggests that modifications to the benzothiazole moiety can enhance or diminish this activity.

The specific mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest potential interactions with neurotransmitter systems, which may contribute to its pharmacological effects. Further pharmacological studies are required to elucidate these mechanisms comprehensively.

Pharmacokinetics and Toxicity

The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. Initial studies suggest that the compound interacts with various biological pathways, although detailed pharmacokinetic profiles remain limited.

Toxicity Studies:

Acute toxicity studies conducted on similar compounds indicate varying degrees of toxicity. For instance, an acute oral median lethal dose (LD50) study determined that related compounds exhibited significant toxicity at high doses, with observed symptoms including dyspnoea and neurological impairments . These findings underscore the importance of careful evaluation in therapeutic contexts.

Synthesis Methods

Several synthesis pathways have been reported for this compound:

-

Microwave-Assisted Synthesis:

- Utilizing microwave irradiation for the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde.

- This method enhances yield and reduces reaction time compared to traditional methods.

-

Hydrochloride Formation:

- The synthesized compound can be converted into its hydrochloride salt by reacting with hydrochloric acid, improving solubility and stability for biological assays.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique features of this compound:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(4-Methoxyphenyl)ethanol | 18228-46-1 | 0.92 | Alcohol functional group instead of amine |

| 2-(3,5-Dimethoxyphenyl)propan-2-ol | 39507-96-5 | 0.88 | Contains two methoxy groups |

| (5-Methoxy-2-methylphenyl)methanol | 73502-04-2 | 0.82 | Different positioning of methoxy group |

This table highlights how the branched amine structure of this compound may contribute to distinct pharmacological properties compared to its analogs.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

-

Antitumor Efficacy:

- A study demonstrated that benzothiazole derivatives showed significant inhibition against human cancer cell lines, suggesting a promising avenue for anticancer drug development based on structural modifications of this compound.

- Neuropharmacological Effects:

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFEEWRNMJABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393859 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51558-25-9 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.